N-(4-Benzyloxy-phenyl)-2-chloro-acetamide

Lipophilicity Drug-likeness QSAR

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide (CAS 19514-92-2) is a member of the N-substituted 2-chloroacetamide family, featuring a benzyloxy (–OCH₂C₆H₅) substituent at the para position of the phenyl ring. With a molecular formula of C₁₅H₁₄ClNO₂ and a molecular weight of 275.73 g·mol⁻¹, this compound is primarily utilized as a synthetic intermediate in medicinal and organic chemistry research.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 19514-92-2
Cat. No. B097004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Benzyloxy-phenyl)-2-chloro-acetamide
CAS19514-92-2
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCl
InChIInChI=1S/C15H14ClNO2/c16-10-15(18)17-13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
InChIKeyTUTQONMCEZLRPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Benzyloxy-phenyl)-2-chloro-acetamide (CAS 19514-92-2): A Benzyloxy-Protected Chloroacetamide Building Block for Medicinal Chemistry


N-(4-Benzyloxy-phenyl)-2-chloro-acetamide (CAS 19514-92-2) is a member of the N-substituted 2-chloroacetamide family, featuring a benzyloxy (–OCH₂C₆H₅) substituent at the para position of the phenyl ring . With a molecular formula of C₁₅H₁₄ClNO₂ and a molecular weight of 275.73 g·mol⁻¹, this compound is primarily utilized as a synthetic intermediate in medicinal and organic chemistry research . Its structure combines a reactive chloroacetyl electrophilic warhead with a benzyl-protected phenol moiety, offering distinct reactivity and physicochemical properties compared to hydroxy-, methoxy-, or unsubstituted phenyl analogs .

Why N-(4-Benzyloxy-phenyl)-2-chloro-acetamide Cannot Be Replaced by Other N-(4-Substituted Phenyl)-2-chloroacetamides


N-substituted phenyl-2-chloroacetamides are not interchangeable building blocks. A 2021 QSAR and antimicrobial screening study of twelve analogs demonstrated that the identity and position of the phenyl ring substituent profoundly modulates lipophilicity (logP), membrane permeability, and ultimately biological activity against Gram-positive, Gram-negative, and fungal strains [1]. The benzyloxy group in CAS 19514-92-2 confers a calculated logP of approximately 3.52, significantly higher than the corresponding hydroxy (logP ~0.89), methoxy (logP ~1.5–2.0), or unsubstituted (logP ~1.6) analogs . This elevated lipophilicity directly impacts compound partitioning, cellular uptake, and the pharmacokinetic profile of downstream derivatives, making the choice of starting chloroacetamide a critical decision point in lead optimization [1].

Quantitative Differentiation Evidence for N-(4-Benzyloxy-phenyl)-2-chloro-acetamide (CAS 19514-92-2)


Lipophilicity (logP) Comparison: Benzyloxy vs. Hydroxy, Methoxy, and Unsubstituted Analogs

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide exhibits a calculated logP of 3.52, representing a 2.63 log unit increase over 2-chloro-N-(4-hydroxyphenyl)acetamide (logP 0.89) and a >1.9 log unit increase over N-phenyl-2-chloroacetamide (logP ~1.6) . In the N-substituted phenyl-2-chloroacetamide series, higher lipophilicity has been directly correlated with enhanced antimicrobial activity against Gram-positive bacteria including MRSA, attributed to improved penetration through the phospholipid bilayer [1].

Lipophilicity Drug-likeness QSAR

Melting Point as a Purity and Handling Indicator: Benzyloxy vs. Common Analogs

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide has an experimentally determined melting point of 132–134 °C . This value is notably lower than that of N-(4-chlorophenyl)-2-chloroacetamide (168–173 °C) and comparable to N-(4-fluorophenyl)-2-chloroacetamide (131–135 °C), but significantly higher than the methoxy analog (118–122 °C) [1]. The sharp melting range facilitates purity verification by differential scanning calorimetry (DSC) and distinguishes the compound from close-melting contaminants.

Thermal Properties Purity Assessment Solid-State Characterization

Boiling Point and Thermal Stability: Implications for Reaction Solvent Selection and Distillation Purity

The predicted boiling point of N-(4-Benzyloxy-phenyl)-2-chloro-acetamide is 478.5 ± 35.0 °C at 760 mmHg, substantially higher than N-(4-hydroxyphenyl)-2-chloroacetamide (419.4 °C), N-(4-methoxyphenyl)-2-chloroacetamide (378.5 °C), and N-phenyl-2-chloroacetamide (340 °C) . This elevated boiling point reflects stronger intermolecular interactions conferred by the benzyloxy group and indicates a broader thermal operating window for high-temperature reactions such as amide coupling or nucleophilic substitution in polar aprotic solvents.

Thermal Stability Process Chemistry Purification

Density Differentiation for Solid Handling and Formulation Calculations

The predicted density of N-(4-Benzyloxy-phenyl)-2-chloro-acetamide is 1.261 ± 0.06 g/cm³ . This is substantially higher than N-(4-hydroxyphenyl)-2-chloroacetamide (approximately 1.402 g/cm³) and comparable to N-(4-methoxyphenyl)-2-chloroacetamide (1.264 g/cm³) due to the similar molar volume contributions of the benzyloxy and methoxy groups . The density value is essential for accurate gravimetric dispensing in combinatorial chemistry workflows and for calculating molar concentrations in reaction mixtures.

Density Formulation Solid Handling

Benzyloxy as a Latent Phenol: Orthogonal Reactivity in Multi-Step Synthesis

Unlike 2-chloro-N-(4-hydroxyphenyl)acetamide, which presents a free phenolic –OH that can participate in unwanted side reactions (oxidation, O-alkylation, or hydrogen bonding that alters reactivity), N-(4-Benzyloxy-phenyl)-2-chloro-acetamide features a benzyl-protected phenol that remains inert under most nucleophilic substitution and amide coupling conditions [1]. The benzyl group can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) to reveal the free phenol at a later synthetic stage, enabling an orthogonal protecting group strategy that is unavailable with methoxy, hydroxy, or unsubstituted analogs [2].

Protecting Group Strategy Orthogonal Reactivity Multi-Step Synthesis

Supplier Availability and Cost-Efficiency Comparison for Bulk Procurement

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide (CAS 19514-92-2) is available from at least 6 verified global suppliers including Bidepharm (97% purity, batch-specific NMR/HPLC/GC reports), Macklin, Fluorochem, Aladdin, MolCore, and BOC Sciences, with scalable pack sizes from 250 mg to 25 g . In contrast, the direct 4-hydroxy analog (CAS 2153-11-9) is listed by fewer suppliers as a research-grade chemical, and the 4-methoxy analog (CAS 22303-36-2) is primarily available from TCI and a limited number of custom synthesis vendors . Competitive pricing across multiple vendors for the benzyloxy derivative reduces single-source dependency and procurement risk.

Supplier Diversity Procurement Cost-Efficiency

Optimal Use Cases for N-(4-Benzyloxy-phenyl)-2-chloro-acetamide (CAS 19514-92-2) Based on Quantitative Evidence


Design of Lipophilic Antimicrobial Leads Targeting Gram-Positive Pathogens

The elevated logP (3.52) of N-(4-Benzyloxy-phenyl)-2-chloro-acetamide makes it a superior starting scaffold for designing derivatives with enhanced membrane permeability and intracellular accumulation in Gram-positive bacteria such as S. aureus and MRSA . Coupling the chloroacetamide electrophile with thiol- or amine-containing heterocycles (e.g., triazoles, imidazoles) generates compound libraries biased toward the high-lipophilicity region of chemical space, which has been empirically linked to improved antimicrobial potency in this series .

Multi-Step Synthesis Requiring Orthogonal Phenol Protection

For synthetic routes that require a latent phenolic –OH handle, N-(4-Benzyloxy-phenyl)-2-chloro-acetamide provides an advantage over the hydroxy analog by protecting the phenol as a benzyl ether throughout the early and intermediate stages of synthesis . The chloroacetyl group can undergo nucleophilic displacement or amide coupling without interference from the protected phenol, which can be cleanly deprotected via hydrogenolysis at the final step to yield the free phenol for subsequent bioconjugation or SAR exploration .

Combinatorial Library Synthesis on Automated Platforms

With a well-defined density (1.261 g/cm³) and sharp melting point (132–134 °C), N-(4-Benzyloxy-phenyl)-2-chloro-acetamide is suitable for automated solid-dispensing systems used in high-throughput parallel synthesis . The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple suppliers ensures that input material meets predefined purity thresholds, reducing failed reactions and improving library production efficiency .

Analytical Method Development and Reference Standard Qualification

The distinct melting point, boiling point, and chromatographic retention profile of N-(4-Benzyloxy-phenyl)-2-chloro-acetamide facilitate its use as a reference standard for HPLC and GC method development in quality control laboratories . Its unique physicochemical fingerprint (logP, density, thermal properties) allows for unambiguous identification and quantification in reaction mixtures containing structurally similar intermediates .

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